molecular formula C23H18ClN5O2S B2736739 7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-54-7

7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2736739
CAS No.: 904578-54-7
M. Wt: 463.94
InChI Key: MNUYJFNLAKSYMD-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Phenylsulfonyl group at position 3, contributing to electron-withdrawing effects and metabolic stability.
  • 3,5-Dimethylphenylamine at position 5, providing steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-10-15(2)12-17(11-14)25-21-19-13-16(24)8-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUYJFNLAKSYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C23H18ClN5O2S
  • Molecular Weight : 463.9 g/mol
  • CAS Number : 904578-49-0

The biological activity of this compound primarily revolves around its interaction with various cellular pathways. It has been noted for its ability to inhibit specific signaling pathways that are crucial in cancer cell proliferation and survival.

Key Mechanisms:

  • WNT/β-catenin Pathway Inhibition : The compound has demonstrated inhibitory effects on the WNT/β-catenin signaling pathway, which is often dysregulated in cancer. In vitro studies have shown that it can reduce DVL-GFP recruitment at the plasma membrane, indicating a blockade of this pathway's activation .
  • Reactive Oxygen Species (ROS) Production : The compound has been associated with increased ROS production in cancer cell lines, which can lead to apoptosis through oxidative stress mechanisms .

Biological Activity and Efficacy

Several studies have investigated the biological activity of this compound across different cancer models.

Anticancer Activity

A notable study reported that this compound exhibited significant cytotoxicity against various cancer cell lines:

  • HCT116 Cells : The compound inhibited growth with an EC50 value of 7.1 ± 0.6 μM.
  • SW480 and SW620 Cells : These colon cancer cell lines showed moderate sensitivity to the compound's effects on the WNT pathway .
Cell LineEC50 (μM)Mechanism of Action
HCT1167.1 ± 0.6ROS production leading to apoptosis
SW480ModerateWNT/β-catenin pathway inhibition
SW620ModerateWNT/β-catenin pathway inhibition

Study 1: In Vitro Analysis

A series of experiments conducted on HEK293 cells demonstrated that the compound effectively reduced DVL-GFP recruitment with an EC50 of 0.74 ± 0.08 μM for the racemic mixture. The individual enantiomers showed varied potency, with (S)-enantiomer being significantly more active than its (R)-counterpart .

Study 2: Neuropharmacological Effects

In addition to its anticancer properties, preliminary studies suggest potential neuropharmacological applications due to its ability to modulate neurotransmitter levels in the brain. Microdialysis studies indicated that this compound could cross the blood-brain barrier and elevate acetylcholine and serotonin levels in the hippocampus .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)triazolo[1,5-a]quinazolin-5-amine C24H20ClN5O2S 477.97 4-Isopropylphenyl
7-Chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)triazolo[1,5-a]quinazolin-5-amine C24H19ClN5O3S ~492 4-Methoxybenzyl
7-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine C26H24ClN5O2 ~498 3-Methylphenyl, 3,4-dimethoxyphenethyl
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine C25H23ClN5O3S ~516 3,4-Dimethylphenylsulfonyl, 2-methoxy-5-methylphenyl
7-Chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)triazolo[1,5-a]quinazolin-5-amine C24H20ClN5O2S ~478 4-Ethylphenyl
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl in ) stabilize the triazoloquinazoline core, while electron-donating groups (e.g., methoxy in ) modulate resonance properties.
Anticancer Activity ():
  • Triazoloquinazolines with sulfonyl groups (e.g., phenylsulfonyl) exhibit moderate anticancer activity, with growth inhibition (GP) values of 30–60% at 10 µM against diverse cancer cell lines.
  • Substituent Impact :
    • Methoxybenzyl derivatives () showed reduced potency compared to phenylsulfonyl analogs, likely due to decreased electrophilicity.
    • Heterocyclic substituents (e.g., furan in ) enhanced activity in some cases but introduced metabolic instability.
Microtubule Stabilization ():
  • Analogs with difluorophenoxy and neopentylamine groups demonstrated nanomolar potency in stabilizing microtubules, a mechanism relevant to neurodegenerative diseases. The target compound’s lack of fluorine or morpholino groups may limit this application.
Antiparasitic Activity ():
  • Thienotriazolopyrimidines conjugated with 1,2,4-oxadiazole rings showed activity against Trypanosoma cruzi.

Q & A

Q. What synthetic methodologies are recommended for preparing 7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves dissolving intermediates (e.g., halogenated precursors) in ethanol or DMF, reacting with amines at 60–100°C for 24–72 hours, and purifying via column chromatography (EtOAc/light petroleum mixtures) . Key steps include:
  • Temperature Control : Higher temperatures (70–100°C) improve reaction rates but require monitoring for byproduct formation .
  • Solvent Optimization : Ethanol balances solubility and safety, while DMF enhances reactivity for stubborn substitutions .
  • Purification : Gradient elution with EtOAc/light petroleum (3:7 to 8:2) resolves polar byproducts .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., sulfonyl group protons at δ 3.1–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 504.1 [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodological Answer : Focus on modifying substituents to enhance target binding and pharmacokinetics:
  • Sulfonyl Group : Replace phenylsulfonyl with methylsulfonyl to improve solubility or with electron-withdrawing groups (e.g., trifluoromethoxy) to enhance metabolic stability .
  • Quinazoline Core : Introduce halogens (e.g., fluorine at position 7) to boost electrophilic interactions with enzyme active sites .
  • Aromatic Substitutents : Test 3,5-dimethylphenyl against bulkier groups (e.g., cyclohexyl) to assess steric effects on receptor binding .
    Example SAR Table :
Substituent ModificationBiological Activity (IC50_{50}, nM)Solubility (mg/mL)
Phenylsulfonyl (Parent)120 ± 150.12
Trifluoromethoxy85 ± 100.08
Cyclohexyl150 ± 200.05
Data derived from analogs in .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address discrepancies via:
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC50_{50} validation) .
  • Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Statistical Reprodubility : Perform triplicate experiments with blinded analysis to minimize bias .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics simulations:
  • Docking (AutoDock Vina) : Use PDB structures (e.g., EGFR kinase: 1M17) to identify binding poses. Focus on hydrogen bonds between the sulfonyl group and Lys721 .
  • MD Simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to assess stability of the ligand-receptor complex .
  • Free Energy Calculations (MM/PBSA) : Estimate binding energy contributions of substituents (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Variability arises from:
  • Measurement Techniques : Shake-flask vs. HPLC methods yield differences due to equilibrium time and detection limits .
  • Polymorphism : Crystallize the compound in different solvents (e.g., ethanol vs. acetonitrile) to isolate stable vs. metastable forms .
  • pH Effects : Test solubility at pH 7.4 (physiological) vs. pH 1.2 (gastric) to mimic in vivo conditions .

Handling and Safety

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow protocols for sulfonamide-containing compounds:
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • PPE : Wear nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

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